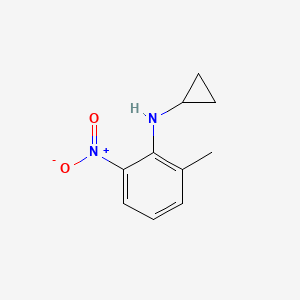

N-cyclopropyl-2-methyl-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-cyclopropyl-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12(13)14)10(7)11-8-5-6-8/h2-4,8,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVOTJCTJYERSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Cyclopropyl 2 Methyl 6 Nitroaniline

Strategies for the Construction of N-Cyclopropyl-Aryl Amine Linkages

The creation of the bond between the cyclopropyl (B3062369) group and the aniline (B41778) nitrogen is a pivotal step in the synthesis. This can be accomplished through classical nucleophilic substitution reactions or more modern catalytic cross-coupling methods.

Nucleophilic Substitution Approaches for Cyclopropylamine (B47189) Introduction

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing the cyclopropylamine moiety. This reaction mechanism requires an aromatic ring that is "activated" or made electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halogen). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In a synthetic approach toward N-cyclopropyl-2-methyl-6-nitroaniline, a plausible precursor would be a molecule like 2-chloro-1-methyl-3-nitrobenzene or a similar halogenated derivative. The electron-withdrawing nitro group facilitates the attack of the nucleophile, cyclopropylamine, on the carbon atom bearing the halogen.

A representative example of this approach is the synthesis of N-cyclopropyl-2-nitroaniline, where 1-chloro-2-nitroaniline is heated with cyclopropylamine. The reaction proceeds as the nucleophilic cyclopropylamine attacks the electron-poor aromatic ring, displacing the chloride ion to form the desired N-cyclopropyl-2-nitroaniline. prepchem.com This demonstrates the feasibility of using nucleophilic substitution to form the N-cyclopropyl bond, provided a suitably activated aromatic substrate is used.

Catalytic C-N Bond Formation in Anilines

Modern organic synthesis offers powerful catalytic methods for forming carbon-nitrogen (C-N) bonds, providing milder and often more efficient alternatives to traditional methods. Transition-metal-catalyzed cross-coupling reactions are particularly prominent. nih.gov

One such method is the Chan-Lam coupling reaction, which typically uses copper catalysts to form a C-N bond between an amine and a boronic acid. researchgate.net For the synthesis of N-cyclopropyl anilines, this would involve reacting an aniline derivative with cyclopropylboronic acid in the presence of a copper(II) salt, such as Cu(OAc)₂, a ligand like 2,2'-bipyridine, and a base under an air atmosphere. nih.gov This methodology has proven effective for the N-cyclopropylation of a range of anilines and other amines in good to excellent yields. researchgate.netnih.gov

Another major strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. Recent developments have produced highly efficient protocols, such as the palladium-catalyzed monoarylation of cyclopropylamine using specialized phosphine (B1218219) ligands (e.g., YPhos), which enables the coupling of various aryl chlorides at room temperature. acs.org These catalytic systems are valued for their broad functional group tolerance and applicability to complex molecules.

Selective Nitration Techniques for the Aryl Core

The introduction of a nitro group at a specific position on the 2-methylaniline (o-toluidine) core is a critical challenge due to the directing effects of the amino and methyl substituents, which can lead to a mixture of isomeric products.

Regioselective Introduction of Nitro Groups to Methylanilines

Direct nitration of 2-methylaniline with a standard mixture of nitric acid and sulfuric acid is difficult to control and typically yields a mixture of isomers, primarily 2-methyl-4-nitroaniline (B30703) and dinitro derivatives, due to the strong activating nature of the amino group. To achieve regioselectivity and control the reaction, the highly activating amino group is often protected, most commonly through acetylation with acetic anhydride (B1165640) to form N-acetyl-2-methylaniline (2-acetotoluidide). guidechem.comresearchgate.net

This acetyl protecting group moderates the activating effect of the nitrogen and provides steric hindrance, which influences the position of electrophilic attack by the nitronium ion (NO₂⁺). The nitration of the protected intermediate, N-acetyl-2-methylaniline, followed by acidic or basic hydrolysis to remove the acetyl group, yields a mixture of 2-methyl-4-nitroaniline and the desired 2-methyl-6-nitroaniline (B18888). guidechem.comresearchgate.net Various other nitrating agents and catalysts, such as iron(III) nitrate (B79036) or copper(II) nitrate, have also been explored to achieve high regioselectivity for ortho-nitration under milder conditions. researchgate.netrsc.org

Control of Isomeric Product Distribution in Nitration Processes

Controlling the ratio of isomeric products is paramount for an efficient synthesis. The distribution of nitro isomers during the nitration of substituted anilines is influenced by several factors, including the nature of the protecting group, the nitrating agent, and the reaction conditions. dtic.mil

In the case of 2-methylaniline derivatives, the choice of the N-acyl protecting group significantly impacts the isomer distribution. For instance, while the N-acetyl group directs nitration to yield a mixture of products, other protecting groups can alter the outcome. Studies have shown that for N-(2-methylphenyl)-succinimide, where the bulky succinimide (B58015) group prevents planarity with the aromatic ring, its directing effect is nullified, and the product distribution is primarily controlled by the methyl group. ulisboa.pt In contrast, the directing effect of the acetamide (B32628) group is stronger, favoring the formation of 4-nitro and 5-nitro isomers. ulisboa.pt

The table below summarizes findings on the nitration of protected 2-methylaniline, illustrating the influence of the protecting group on the product distribution.

| Starting Material | Protecting Group | Major Products | Isomer Distribution (%) | Reference |

| 2-Methylaniline | Acetyl | 2-methyl-4-nitroaniline | 45% | ulisboa.pt |

| 2-methyl-5-nitroaniline | 33% | ulisboa.pt | ||

| 2-Methylaniline | Succinimidyl | 2-methyl-5-nitroaniline | 55% | ulisboa.pt |

| 2-methyl-3-nitroaniline | 29% | ulisboa.pt |

This interactive table summarizes the regioselectivity in the nitration of protected 2-methylaniline derivatives.

Multi-Step Synthetic Sequences and Process Optimization

An efficient synthesis of this compound requires a well-designed multi-step sequence where each step is optimized to maximize yield and purity. A common industrial approach for producing 2-methyl-6-nitroaniline involves the acetylation of 2-toluidine, nitration with mixed acids, and subsequent hydrolysis. researchgate.net

A key process optimization involves separating the acetylation and nitration steps rather than performing them in one pot. This separation allows for much better control over the temperature of the highly exothermic nitration reaction. researchgate.netsemanticscholar.org Improved temperature control minimizes the formation of by-products, leading to a higher yield (around 59.4%) and significantly better purity (up to 99.68%) of the 2-methyl-6-nitroaniline intermediate. researchgate.net

Following the synthesis of 2-methyl-6-nitroaniline, the final step is the introduction of the cyclopropyl group. A plausible synthetic sequence would be:

Protection: Acetylation of 2-methylaniline to form N-acetyl-2-methylaniline.

Nitration: Controlled nitration using mixed acid to produce a mixture of nitro isomers.

Hydrolysis: Removal of the acetyl group to yield 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline.

Isomer Separation: Purification to isolate the desired 2-methyl-6-nitroaniline isomer. guidechem.com

Halogenation: Conversion of the purified intermediate into a suitable substrate for SNAr, for example, by converting the amine to a leaving group via diazotization followed by substitution with a halide.

N-Cyclopropylation: Reaction with cyclopropylamine via nucleophilic aromatic substitution to yield the final product.

Alternatively, a route employing catalytic C-N bond formation could be pursued after the isomer separation, potentially offering a more direct and milder method for the final N-cyclopropylation step.

Sequential Acetylation and Nitration Methodologies

The synthesis of substituted nitroanilines, such as 2-methyl-6-nitroaniline, a precursor or analogue to the target compound, often employs a sequential process of acetylation followed by nitration. guidechem.comresearchgate.net This multi-step approach is preferred over a direct one-pot synthesis to better control the reaction, particularly the exothermic nitration step. guidechem.comchemicalbook.com

The process typically begins with the acetylation of a starting aniline, for instance, 2-methylaniline (o-toluidine). This is achieved by reacting the aniline with an acetylating agent like acetic anhydride. The resulting acetanilide (B955) is then subjected to nitration. This sequential method allows for more manageable reaction conditions and can lead to higher purity of the final product. chemicalbook.com Following nitration, a hydrolysis step is necessary to remove the acetyl group and yield the desired nitroaniline. guidechem.com

A common challenge in the synthesis of 2-methyl-6-nitroaniline is the formation of the isomeric by-product, 2-methyl-4-nitroaniline. guidechem.com The ratio of these isomers can be influenced by the reaction conditions.

Reaction Temperature Control in Synthetic Steps

Temperature control is a crucial parameter throughout the synthesis of nitroanilines to ensure both safety and product selectivity. In traditional one-pot methods for producing compounds like 2-methyl-6-nitroaniline, the simultaneous exothermic nature of nitration and acid preparation makes temperature management difficult, posing a risk and often leading to lower purity. guidechem.com

By separating the acetylation and nitration steps, the temperature of the nitration process can be more easily and precisely controlled. researchgate.netchemicalbook.com For the nitration of 2-methylacetanilide, the reaction is typically conducted at a reduced temperature, often between 10-12°C, to manage the exothermic reaction and minimize the formation of unwanted by-products. prepchem.com Maintaining a consistent and low temperature during the addition of the nitrating agent is key to achieving a higher yield of the desired isomer. prepchem.com

Solvent Effects in Reaction Yield and Purity

The choice of solvent can significantly impact the yield and purity of the final product in the synthesis of nitroanilines. While specific solvent effects for the direct synthesis of this compound are not detailed in the provided information, general principles for related compounds can be considered.

In the acetylation step for producing 2-methyl-6-nitroaniline, acetic anhydride can serve as both the reagent and the solvent. prepchem.com For the subsequent nitration, a mixture of sulfuric acid and nitric acid is often used. guidechem.com The solvent system must be able to dissolve the reactants and be stable under the strong acidic and oxidizing conditions of the nitration reaction.

The solubility of the target compound and its isomers in different solvents is critical for the purification process. For instance, the separation of 2-methyl-6-nitroaniline from 2-methyl-4-nitroaniline can be achieved by exploiting their different solubilities in aqueous solutions after hydrolysis of their hydrochloride salts. guidechem.com

Purification Techniques for Isolation of Target Compounds and Isomers

The isolation and purification of the target nitroaniline compound from the reaction mixture and any isomers is a critical final step. For the synthesis of 2-methyl-6-nitroaniline, after the hydrolysis of the nitrated acetanilide, a mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline hydrochlorides is often obtained. guidechem.com

A simple and effective method for separating these isomers involves treating the hydrochloride mixture with water. The 2-methyl-6-nitroaniline can be preferentially dissociated and isolated. The remaining mother liquor, containing the 2-methyl-4-nitroaniline, can then be treated with a base, such as ammonia (B1221849) water, to precipitate the other isomer. guidechem.com

Other purification techniques can include recrystallization from a suitable solvent to obtain a product with high purity. guidechem.com For laboratory-scale synthesis, column chromatography can be employed to separate closely related isomers and impurities. prepchem.com The purity of the final product can be verified using analytical techniques such as Gas Chromatography (GC). guidechem.com

Table 1: Summary of Yield and Purity Data for 2-Methyl-6-nitroaniline Synthesis

| Synthetic Method | Reported Yield | Reported Purity | Source |

| Sequential Acetylation, Nitration, and Hydrolysis | 59.4% | >99% | guidechem.com |

| Improved method with controlled nitration temperature | 59.4% | 99.68% | researchgate.netchemicalbook.com |

Industrial Synthesis Considerations for Nitroaniline Intermediates

For the industrial-scale synthesis of nitroaniline intermediates like 2-methyl-6-nitroaniline, several factors must be considered to ensure a safe, efficient, and cost-effective process. The traditional one-pot method is often avoided due to the difficulty in controlling the reaction temperature, which poses significant safety risks and can lead to lower product purity. guidechem.com

The improved method of separating the acetylation and nitration steps is more suitable for large-scale production as it allows for better temperature control and does not require specialized high-pressure equipment. guidechem.com This leads to a safer and more reliable process.

Advanced Mechanistic Investigations of N Cyclopropyl 2 Methyl 6 Nitroaniline Reactivity

Electrochemical Reaction Mechanisms

The electrochemical behavior of aromatic amines, including N-cyclopropylanilines, is characterized by oxidation processes that generate reactive intermediates. nih.gov These reactions provide routes for synthesizing and modifying a wide range of chemically useful molecules. nih.gov The core of these mechanisms often involves the removal of an electron from the nitrogen atom's lone pair, initiating a cascade of subsequent reactions. nih.gov

Analysis of Electrochemical Rearrangements Involving Aromatic Amines

The electrochemical oxidation of aromatic amines is a foundational process in organic electrochemistry. nih.gov Generally, the oxidation potential of aniline (B41778) derivatives is dependent on the nature of the substituents on both the nitrogen atom and the aromatic ring. nih.gov Anodic oxidation of anilines typically initiates with a single-electron transfer (SET) from the amine to form a radical cation. nih.govrsc.org This highly reactive intermediate can then undergo various rearrangements and follow-on reactions.

In the context of N-cyclopropylanilines, electrochemical methods have been employed to trigger specific synthetic transformations. For instance, direct electrolysis can be used to achieve a net redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes. rsc.org This process is initiated by the anodic oxidation of the N-cyclopropylaniline to its radical cation, which subsequently reacts to form an aniline-substituted 5-membered carbocycle. rsc.org The use of electrochemistry combined with mass spectrometry (EC/MS) has been instrumental in monitoring the reactivity of these electrochemically generated short-lived species and discovering new synthetic pathways. rsc.org

Radical Intermediates in Anodic Oxidation and Cyclization Pathways

The central intermediates in the anodic oxidation of N-cyclopropylanilines are radical cations. rsc.org Upon formation at the anode, the N-cyclopropylaniline radical cation is prone to rapid and irreversible opening of the strained cyclopropyl (B3062369) ring. rsc.orgacs.org This ring-opening event generates a distonic radical cation—an intermediate where the radical and the charge are separated. acs.org This species is an iminium ion with a carbon-centered radical. acs.orgresearchgate.net

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is the fundamental step initiating the reactivity of N-cyclopropylanilines in many oxidative systems, including electrochemical ones. acs.orgresearchgate.net These compounds are particularly useful as probes for SET mechanisms because the initial oxidation to a nitrogen radical cation is followed by a spontaneous and irreversible cleavage of the cyclopropyl ring. acs.orgresearchgate.netfigshare.com This irreversible step effectively "traps" the outcome of the SET event, preventing back electron transfer and making the reaction easier to quantify. acs.orgresearchgate.net

The utility of N-cyclopropylanilines as SET probes arises from the energetics of the cyclopropane (B1198618) ring, which possesses significant strain energy (~28 kcal/mol). acs.org The release of this strain provides a strong thermodynamic driving force for the ring-opening of the radical cation. acs.org This process is typically very fast and outcompetes other potential decay pathways for the radical cation. acs.orgresearchgate.net The rate of this ring-opening can be modulated by substituents on the aniline ring; electron-donating groups tend to stabilize the nitrogen radical cation through resonance, thereby slowing the rate of cyclopropyl ring-opening. acs.org

| Compound/Analog | Oxidation Rate Constant (M⁻¹s⁻¹) | Radical Cation Lifetime (ns) |

| N-Cyclopropylaniline (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140–580 |

| 2-MeO-CPA | ~9 x 10⁸ to 4 x 10⁹ | 140–580 |

| 3-Cl-CPA | ~9 x 10⁸ to 4 x 10⁹ | 140–580 |

This table presents kinetic data for N-cyclopropylaniline (CPA) and its analogs, demonstrating their high reactivity in SET processes as indicated by near diffusion-controlled oxidation rates and the short lifetimes of the resulting radical cations. acs.orgresearchgate.netfigshare.com

Nitrosation Reactions and Cyclopropyl Ring Cleavage Dynamics

The reaction of N-cyclopropylanilines with nitrosating agents like nitrous acid provides significant insight into the mechanisms of both nitrosation and the reactivity of the cyclopropyl group under oxidative conditions. acs.orgnih.gov These reactions are characterized by the selective cleavage of the three-membered ring. acs.orgresearchgate.net

Formation of Amine Radical Cations and Their Role in Cleavage

The nitrosation of N,N-dialkyl aromatic amines, including N-alkyl-N-cyclopropylanilines, is understood to proceed through the formation of an amine radical cation. acs.orgresearchgate.net The reaction with nitrous acid involves oxidation of the substrate to the radical cation by the nitrosonium ion (NO⁺). acs.orgrsc.org For N-cyclopropylanilines, the formation of this radical cation is the critical step that initiates the cleavage of the cyclopropyl ring. acs.orgresearchgate.netbeilstein-journals.org

Once formed, the cyclopropylamine (B47189) radical cation undergoes a rapid and irreversible ring opening. acs.orgacs.orgacs.org This process is kinetically favored to such an extent that it precludes other potential reactions of the radical cation, such as recombination with nitric oxide (NO) or reaction with nitrogen dioxide (NO₂) to form nitro compounds. acs.org The ring cleavage results in a more stable distonic radical cation, specifically an iminium ion with a C-centered radical. acs.orgresearchgate.netbeilstein-journals.org This intermediate can then react further, for example, by combining with NO or being oxidized, ultimately leading to the observed products. acs.orgresearchgate.net The use of N-cyclopropylanilines as mechanistic probes has provided strong evidence that these tertiary amine dealkylation reactions occur exclusively through a radical cation pathway. acs.org

Regioselective Dealkylation in N-Alkyl-N-cyclopropylanilines

A key feature of the nitrosation of N-alkyl-N-cyclopropylanilines is the highly regioselective cleavage of the cyclopropyl group over other N-alkyl substituents. acs.orgnih.gov When compounds such as N-cyclopropyl-N-methylaniline or N-cyclopropyl-N-ethylaniline react with nitrous acid, the cyclopropyl group is specifically cleaved from the nitrogen atom, leaving the other alkyl group intact. acs.orgnih.gov This results in the rapid and high-yield formation of the corresponding N-alkyl-N-nitrosoaniline. acs.org

This regioselectivity is a direct consequence of the radical cation-mediated ring-opening mechanism. acs.orgbeilstein-journals.org The rapid, irreversible opening of the cyclopropyl ring is the lowest energy pathway available to the initially formed radical cation, effectively channeling the reaction exclusively toward de-cyclopropylation. acs.org This contrasts with the nitrosative dealkylation of other N,N-dialkylanilines, where mixtures of products can be formed and the regioselectivity can be highly dependent on reaction conditions such as acidity. rsc.org Theoretical studies on related systems, such as the enzymatic N-dealkylation of N-cyclopropyl-N-methylaniline, also highlight the competition between demethylation and decyclopropylation, noting that environmental effects can influence the preferred pathway. rsc.org However, in nitrosation, the kinetic imperative of cyclopropyl ring-opening dominates. acs.org

| Reactant | Major Products |

| N-Cyclopropyl-N-methylaniline | N-Methyl-N-nitrosoaniline |

| N-Cyclopropyl-N-ethylaniline | N-Ethyl-N-nitrosoaniline |

| 4-Chloro-N-2-phenylcyclopropyl-N-methylaniline | 4-Chloro-N-methyl-N-nitrosoaniline (76%), Cinnamaldehyde (55%) |

This table shows the products from the reaction of various N-alkyl-N-cyclopropylanilines with nitrous acid, illustrating the specific cleavage of the cyclopropyl group. acs.orgresearchgate.net

Competing Mechanistic Pathways in Nitrosation Transformations

The nitrosation of secondary amines, such as N-cyclopropyl-2-methyl-6-nitroaniline, is a significant transformation that can proceed through various mechanistic pathways depending on the specific nitrosating agent and reaction conditions. The most common pathway involves the reaction with nitrous acid (HNO₂), typically generated in situ from an acid and a nitrite (B80452) salt. wikipedia.org This process begins with the formation of the highly electrophilic nitrosonium ion (NO⁺). wikipedia.org The lone pair of electrons on the nitrogen atom of this compound then acts as a nucleophile, attacking the nitrosonium ion to form a protonated N-nitrosamine. Subsequent deprotonation yields the final N-nitrosamine product.

However, several competing pathways can exist. The nitrosating agent itself can vary, leading to different intermediates and kinetics. In aqueous solutions, dinitrogen trioxide (N₂O₃) can be the active nitrosating species, particularly at higher nitrite concentrations. nih.gov In non-aqueous, organic solvents, agents like alkyl nitrites or N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) are often employed. acs.org The mechanisms in these cases may involve a zwitterionic tetrahedral intermediate rather than a free nitrosonium ion. acs.org

The pH of the reaction medium is a critical factor influencing the dominant pathway. While acidic conditions are necessary to generate the nitrosonium ion, very low pH can be counterproductive by protonating the amine, thereby reducing its nucleophilicity. nih.gov Furthermore, a free radical mechanism has been proposed for gas-phase nitrosation, involving the abstraction of a hydrogen atom from the amine by nitrogen dioxide (NO₂) to form an aminyl radical, which is then quenched by nitric oxide (NO). nist.gov

Table 1: Common Nitrosating Agents and Their Mechanistic Features

| Nitrosating Agent | Typical Conditions | Key Electrophile/Intermediate | Mechanistic Notes |

|---|---|---|---|

| Nitrous Acid (HNO₂) | Aqueous, acidic (pH < 5) | Nitrosonium ion (NO⁺) | Rate is dependent on both amine and [H⁺][HNO₂]. nih.gov |

| Dinitrogen Trioxide (N₂O₃) | Aqueous, higher nitrite conc. | N₂O₃ | Second-order in nitrite concentration. nih.gov |

| Alkyl Nitrites (RONO) | Organic solvents | RONO, Tetrahedral intermediate | Can proceed via a hydrogen-bonded complex followed by a tetrahedral intermediate. acs.org |

| Nitrogen Oxides (NO/NO₂) | Gas-phase or organic solvents | NO₂, NO | Proceeds via a free radical pathway involving an aminyl radical. nist.gov |

Iminium Ion Intermediacy and Subsequent Transformations

Iminium ions are highly reactive electrophilic intermediates that can be formed from secondary amines like this compound through reaction with carbonyl compounds such as aldehydes or ketones. nih.govmasterorganicchemistry.com The formation is a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the iminium ion. masterorganicchemistry.com The protonation of the imine nitrogen makes the iminium carbon significantly more electrophilic than the carbon of a neutral imine. nih.gov

Once formed from a precursor derived from this compound, the iminium ion is susceptible to attack by a wide range of nucleophiles. This reactivity provides a pathway to introduce new substituents at the carbon atom that was originally part of the carbonyl group. Subsequent transformations of the resulting product can lead to a diverse array of more complex molecular structures. For instance, the reaction of an iminium ion with a carbon-based nucleophile can create a new carbon-carbon bond, a fundamental transformation in organic synthesis. This sequential process of iminium ion formation and nucleophilic addition is a robust strategy for the functionalization of amines. acs.org

The stability and reactivity of the iminium ion can be influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nitro group would likely increase the electrophilicity of a derived iminium ion, potentially enhancing its reactivity towards nucleophiles.

Table 2: Potential Nucleophiles for Reaction with Iminium Ion Intermediates

| Nucleophile Class | Specific Example | Resulting Transformation |

|---|---|---|

| Carbon Nucleophiles | Enolates, Grignard Reagents | C-C Bond Formation |

| Hydride Donors | Sodium Borohydride (NaBH₄) | Reduction to a tertiary amine |

| Cyanide | Sodium Cyanide (NaCN) | α-Aminonitrile Synthesis |

| Organometallics | Organolithium Reagents | Alkylation/Arylation |

Radical Chemistry of Aryl Nitro Compounds

Generation and Reactivity of Nitrogen-Centered Radicals

Nitrogen-centered radicals (NCRs) are potent synthetic intermediates whose chemistry has seen significant advancements. nih.govacs.org These highly reactive species can be generated from various precursors through several methods, including homolytic cleavage of N-X bonds (where X can be H, a halogen, O, N, or S), single-electron transfer (SET) processes, or photoredox catalysis. mdpi.comorganicreactions.org For aryl nitro compounds, a common pathway to radical species is the one-electron reduction of the nitro group to form a nitro radical anion.

NCRs are broadly categorized into types such as aminyl, amidyl, iminyl, and aminium radicals, each with distinct reactivity. mdpi.com Aminyl radicals, which could be generated from this compound via homolysis of the N-H bond, are particularly useful. Their reactivity is characterized by a preference for addition to π-systems over hydrogen atom abstraction (HAT), a key difference from alkoxyl radicals. acs.org This reactivity can be harnessed for the construction of N-heterocycles and for the amination of arenes and alkenes. researchgate.netnih.gov The advent of visible-light photoredox catalysis has provided milder conditions for generating NCRs, broadening their synthetic applicability. acs.org

Table 3: Methods for Generating Nitrogen-Centered Radicals (NCRs)

| Generation Method | Description | Precursor Example |

|---|---|---|

| Homolytic Cleavage | Bond breaking induced by heat or light (photolysis) to form two radical species. acs.org | N-Halogenated amines, N-Nitrosamines |

| Reductive SET | Single-electron transfer from a donor (e.g., a metal) to an N-X σ* orbital, causing fragmentation. acs.org | N-O or N-Cl bonds |

| Oxidative SET | Single-electron transfer from the nitrogen lone pair to an oxidant. | Secondary amines |

| Photoredox Catalysis | Visible light and a photosensitizer are used to mediate SET processes under mild conditions. nih.gov | N-Aminopyridinium salts, N-Boc-amines |

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The Radical-Nucleophilic Substitution (SRN1) mechanism is a chain reaction pathway distinct from traditional nucleophilic aromatic substitution (SNAr). wikipedia.org It is particularly relevant for substrates like aryl halides and nitro-substituted aromatics that can readily accept an electron to form a radical anion. dalalinstitute.com The presence of the strongly electron-withdrawing nitro group in this compound makes it a suitable candidate for SRN1 reactions, assuming a suitable leaving group is present on the ring.

The SRN1 mechanism proceeds through a catalytic cycle:

Initiation: An electron is transferred to the aromatic nitro compound from an initiator (e.g., solvated electrons, light) to form a radical anion.

Propagation:

The radical anion fragments, expelling a leaving group (e.g., a halide) to form an aryl radical.

This aryl radical rapidly reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to a molecule of the starting aromatic nitro compound, forming the substitution product and propagating the chain. wikipedia.org

This pathway does not require the strong activation (i.e., multiple electron-withdrawing groups) often necessary for SNAr reactions. wikipedia.org The reaction's viability depends on the stability of the intermediate radicals and the relative rates of the propagation steps. researchgate.netrsc.org

Table 4: Key Steps in the SRN1 Catalytic Cycle

| Step | Process | General Equation (Ar-X = Aryl Substrate, Nu⁻ = Nucleophile) |

|---|---|---|

| Initiation | Electron transfer to substrate | Ar-X + e⁻ → [Ar-X]•⁻ |

| Propagation 1 | Fragmentation of radical anion | [Ar-X]•⁻ → Ar• + X⁻ |

| Propagation 2 | Radical trapping by nucleophile | Ar• + Nu⁻ → [Ar-Nu]•⁻ |

| Propagation 3 | Electron transfer to propagate chain | [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻ |

Oxidative C-H/N-H Cross-Coupling Mechanisms

Oxidative C-H/N-H cross-coupling represents a highly atom-economical strategy for forming C-N bonds, as it avoids the need for pre-functionalized substrates. nih.gov In the context of this compound, this transformation would involve the coupling of its N-H bond with a C-H bond of another molecule, often an arene.

The mechanisms for these reactions frequently involve radical intermediates. A common pathway begins with the oxidation of the amine to generate a nitrogen-centered radical (an aminyl radical). researchgate.net Concurrently, the coupling partner undergoes a process to activate a C-H bond, which can involve the formation of an aryl radical or radical cation. The nitrogen radical and the carbon-centered radical species then combine to form the new C-N bond. nih.gov These reactions can be promoted by transition metals, but catalyst-free methods, such as those employing electrochemistry or strong oxidants, have also been developed. nih.govrsc.org Electrochemical methods are particularly sustainable as they avoid the use of chemical oxidants. nih.gov Mechanistic studies suggest that for couplings involving anilines, the reaction may proceed through the cross-coupling of an aniline radical cation with a nitrogen radical, followed by deprotonation to yield the final product. nih.gov

Table 5: Mechanistic Pathways in Oxidative C-H/N-H Coupling

| Pathway | Key Intermediates | Method of Initiation |

|---|---|---|

| Radical-Radical Coupling | Aminyl Radical, Aryl Radical | Oxidation of both coupling partners |

| Radical Cation Pathway | Aniline Radical Cation, Nitrogen Radical | Anodic oxidation of aniline, oxidation of diarylamine |

| Metal-Catalyzed | Organometallic intermediate, N-centered radical | Transition metal catalyst (e.g., Rh, Pd) |

Role of Nitro Group as Electron-Withdrawing Group in Reaction Pathways

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, a property that profoundly influences the reactivity of this compound. wikipedia.orgnumberanalytics.com Its influence stems from two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. numberanalytics.com

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, as shown in resonance structures. This effect withdraws electron density primarily from the ortho and para positions. quora.com

This strong electron-withdrawing character has several critical consequences for reaction mechanisms. It deactivates the aromatic ring towards electrophilic aromatic substitution by destabilizing the positively charged Wheland intermediate. quora.comwikipedia.org Conversely, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate. nih.govnumberanalytics.com

In the context of radical reactions, the electron-withdrawing nature of the nitro group is crucial for the SRN1 mechanism, as it stabilizes the initial radical anion intermediate, facilitating the initiation step. nih.gov By reducing the electron density of the molecular scaffold, the nitro group makes the compound more susceptible to reactions involving nucleophiles or single-electron transfer. nih.gov

Table 6: Influence of the Nitro Group on Aromatic Reactivity

| Reaction Type | Effect of Nitro Group | Mechanistic Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong Deactivation, Meta-directing | Destabilizes the cationic Wheland intermediate, especially at ortho/para positions. quora.com |

| Nucleophilic Aromatic Substitution | Strong Activation, Ortho/Para-directing | Stabilizes the anionic Meisenheimer complex intermediate. nih.gov |

| Radical-Nucleophilic Substitution (SRN1) | Activation | Stabilizes the intermediate radical anion, facilitating the initial electron transfer. nih.gov |

| Acidity of adjacent C-H bonds | Increased Acidity | Stabilizes the resulting carbanion through electron withdrawal. wikipedia.org |

Molecular Rearrangements and Fragmentation Processes

The reactivity of this compound is significantly influenced by the presence of the strained cyclopropyl ring directly attached to the nitrogen atom. Under conditions that promote the formation of reactive intermediates, such as acid catalysis, this system can undergo complex molecular rearrangements and fragmentation processes. These reactions are of considerable interest for understanding the fundamental chemical behavior of cyclopropylamines and for their potential applications in synthetic chemistry.

Acid-Catalyzed Fragmentation Reactions

While specific studies on the acid-catalyzed fragmentation of this compound are not extensively detailed in the available literature, the general behavior of N-cyclopropylanilines in acidic media provides a basis for predicting its reactivity. The key step in such reactions is often the protonation of the aniline nitrogen, which can be followed by the generation of a reactive intermediate. In the case of related N-cyclopropyl-N-alkylanilines reacting with nitrous acid in aqueous acetic acid, a mechanism involving the formation of an amine radical cation has been proposed. This intermediate can then undergo rapid opening of the cyclopropyl ring.

This ring-opening is a characteristic reaction of cyclopropylamine radical cations, leading to the formation of an iminium ion with a C-centered radical. This species can then be trapped by nucleophiles or undergo further oxidation. Although this example involves nitrous acid, it highlights the susceptibility of the cyclopropyl group to ring-opening reactions under acidic conditions, which proceeds via cleavage of the cyclopropyl group from the nitrogen atom.

Nitrenium Ion Intermediates and Rearrangement Products

A more extensively studied aspect of the reactivity of related cyclopropyl-substituted systems involves the formation and subsequent reactions of nitrenium ions. Nitrenium ions are highly reactive intermediates characterized by a dicoordinate nitrogen atom with a positive charge. The generation of a nitrenium ion from this compound would likely lead to a cascade of rearrangements and fragmentations, driven by the release of ring strain from the cyclopropyl group.

Computational and experimental studies on model systems, such as N-(4-biphenylyl)-N-cyclopropyl nitrenium ion and N-benzyl-N-cyclopropyl nitrenium ion, provide significant insight into the probable reaction pathways. These nitrenium ions, generated via photolysis of corresponding N-aminopyridinium ion precursors, exhibit a combination of cyclopropyl ring expansion, ring-opening, and elimination reactions. uni.lu

For instance, the N-(4-biphenylyl)-N-cyclopropyl nitrenium ion undergoes both cyclopropyl ring expansion to form an N-biphenylazetium ion and ethylene (B1197577) elimination to yield a biphenylisonitrilium ion. uni.lu The presence of a nucleophile like methanol (B129727) can also lead to the addition to the cyclopropyl ring, forming an N-3-methoxypropyl-N-biphenyl iminium ion. uni.lu In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion predominantly undergoes elimination of ethylene to form benzylisonitrile. uni.lu

These findings suggest that a nitrenium ion generated from this compound would likely undergo a competitive decay through several pathways, including:

Cyclopropyl Ring Expansion: A 1,2-shift of a cyclopropyl CH2 group to the nitrenium ion center would form a more stable azetium ion. This cyclic iminium ion can then be trapped by nucleophiles present in the reaction medium.

Ethylene Elimination: Fragmentation of the cyclopropyl ring can lead to the elimination of ethylene and the formation of a corresponding isonitrilium ion.

Nucleophilic Ring Opening: In the presence of a nucleophilic solvent, the cyclopropyl ring can be opened to form a linear iminium ion.

The distribution of products from these competing pathways is highly dependent on the stability of the nitrenium ion and the reaction conditions. Density functional theory (DFT) calculations on model systems have shown reasonable accuracy in predicting these product distributions. uni.lu

| Nitrenium Ion Intermediate | Reaction Pathway | Major Product(s) |

| N-(4-Biphenylyl)-N-cyclopropyl nitrenium ion | Cyclopropyl Ring Expansion | N-Biphenylazetium ion |

| Ethylene Elimination | Biphenylisonitrilium ion | |

| Nucleophilic Ring Opening (in MeOH) | N-3-Methoxypropyl-N-biphenyl iminium ion | |

| N-Benzyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | Benzylisonitrile |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost. For N-cyclopropyl-2-methyl-6-nitroaniline, DFT calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable results.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis of this compound reveals several possible orientations of the cyclopropyl (B3062369) and nitro groups with respect to the aniline (B41778) plane. The steric hindrance between the bulky cyclopropyl and methyl groups at the ortho positions, as well as the electronic interactions involving the nitro group, significantly influences the preferred geometry. The final optimized structure would likely exhibit a non-planar arrangement to minimize steric strain, with specific dihedral angles defining the orientation of the substituents relative to the aromatic ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amine) | 1.395 | - | - |

| C-N (nitro) | 1.480 | - | - |

| C-C (ring avg.) | 1.390 | - | - |

| N-C (cyclopropyl) | 1.465 | - | - |

| - | - | C-N-C (amine) | 125.4 |

| - | - | O-N-O (nitro) | 123.8 |

| - | - | C-C-N (amine) | 121.5 |

| - | - | - | C-C-N-C (cyclopropyl) |

| - | - | - | C-C-N-O (nitro) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the presence of the electron-donating amino, cyclopropyl, and methyl groups raises the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. This combined effect leads to a relatively small HOMO-LUMO gap, indicating a molecule prone to electronic transitions and charge transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.85 |

| Energy Gap (ΔE) | 3.40 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. acs.org The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded for interpretation.

For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the amine hydrogen atom, highlighting it as a site for nucleophilic interaction. The aromatic ring would exhibit intermediate potential (green), with variations influenced by the attached functional groups.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. mdpi.comresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amine) | π(C-C)ring | 25.8 |

| σ(C-H)methyl | π(C-C)ring | 5.2 |

| σ(C-C)cyclopropyl | π(C-C)ring | 4.8 |

| π(C-C)ring | π(N-O)nitro | 15.5 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.netacs.orgphyschemres.org These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. More negative values indicate a higher stability and lower reactivity.

Molecular Hardness (η): Measures the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Molecular Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For this compound, these descriptors provide a comprehensive picture of its reactive nature.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.55 |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | 1.70 |

| Molecular Softness (S) | 1 / (2η) | 0.294 |

| Electrophilicity Index (ω) | μ2 / (2η) | 6.09 |

Electronic Structure Analysis

Computational Investigations of Reaction Mechanisms and Transition States

No specific PES analysis for reactions involving this compound is available in the reviewed literature.

There are no documented computational studies characterizing key intermediates in reactions of this compound.

Specific kinetic and thermodynamic data from computational studies on the reactions of this compound are not present in the current body of scientific literature.

Advanced Computational Methodologies

While MP2 and coupled-cluster methods are powerful tools for studying nitrogen-containing molecules, no specific applications of these methods to this compound have been found.

There is no evidence of the application of composite computational methods like CBS-APNO to the study of this compound in the reviewed scientific literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of N-cyclopropyl-2-methyl-6-nitroaniline, distinct signals would be expected for the aromatic protons, the methyl group protons, the N-H proton, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons would likely appear as a multiplet in the downfield region. The methyl group protons would present as a singlet, while the cyclopropyl protons would show characteristic multiplets due to complex spin-spin coupling. The N-H proton would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.5-7.5 | Multiplet |

| N-H | Variable | Broad Singlet |

| Methyl (CH₃) | ~2.3 | Singlet |

| Cyclopropyl-CH | ~2.5-2.8 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Signals for the aromatic carbons would be observed in the typical range of 110-150 ppm. The carbon attached to the nitro group and the amino group would be significantly shifted. The methyl carbon would appear at a higher field, and the carbons of the cyclopropyl ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-NH | ~140-145 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-H | ~115-125 |

| Cyclopropyl-CH | ~25-30 |

| Methyl-CH₃ | ~15-20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (192.22 g/mol ). Fragmentation would likely involve the loss of the nitro group (NO₂) or cleavage of the cyclopropyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. Key absorptions for this compound would include N-H stretching, aromatic C-H stretching, C-N stretching, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Asymmetric NO₂ Stretch | 1500-1550 |

| Symmetric NO₂ Stretch | 1335-1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaniline chromophore would result in characteristic absorption bands in the UV-Vis spectrum, corresponding to π → π* and n → π* transitions. The exact position of the maximum absorbance (λ_max) would be sensitive to the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. However, specific crystallographic data for this compound is not currently available in published literature.

Crystal Structure Analysis and Unit Cell Parameters

Data regarding the single-crystal X-ray diffraction analysis of this compound, which would provide information on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), is not currently published.

Intermolecular Interactions and Hydrogen Bonding Networks

Without crystallographic data, a definitive analysis of the intermolecular forces and hydrogen bonding patterns within the crystal lattice of this compound is not possible. Such an analysis would typically identify and characterize interactions, such as N-H···O or C-H···O hydrogen bonds, that govern the molecular packing.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions in a crystal, has not been performed for this compound due to the absence of the necessary crystallographic information file (CIF). This analysis would typically provide a fingerprint plot detailing the percentage contributions of various intermolecular contacts.

Chemical Transformations and Derivatization Strategies

Oxidation Reactions of the Nitro Group

Direct oxidation of the nitro group in aromatic compounds is an uncommon transformation. Instead, intramolecular redox reactions can occur under specific conditions. For N-alkyl-2-nitroanilines, intramolecular oxygen transfer from the nitro group to the alkyl side chain has been observed upon collisional activation in mass spectrometry experiments. nih.gov This process involves the transfer of an oxygen atom from the nitro group to the alkyl substituent, leading to the oxidation of the side chain and a concomitant reduction of the nitro group. nih.gov For instance, the activation of protonated N-propyl-2-nitroaniline results in the elimination of propionic acid, indicating oxidation at the alkyl chain facilitated by the neighboring nitro group. nih.gov While this specific reaction is observed under gas-phase conditions, it highlights the potential for the nitro group to act as an internal oxidant for adjacent functionalities.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation for N-cyclopropyl-2-methyl-6-nitroaniline, yielding N¹-cyclopropyl-2-methylbenzene-1,6-diamine. This reaction is a critical step, as the resulting ortho-diamine is a versatile precursor for synthesizing heterocyclic compounds. nih.gov A wide array of reagents can accomplish this conversion, with the choice often depending on the presence of other functional groups and desired selectivity. wikipedia.orgacs.org

Common and effective methods include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a frequent choice, offering high yields and clean conversions. commonorganicchemistry.com Other catalysts like Raney Nickel or Platinum(IV) oxide are also effective. wikipedia.org

Metal-Acid Systems: The use of a metal in an acidic medium is a classic and reliable method for nitro group reduction. google.com Reagents such as iron (Fe) in hydrochloric acid (HCl) or acetic acid are particularly mild and cost-effective, tolerating many other functional groups. youtube.comcommonorganicchemistry.com Other metals like zinc (Zn) or tin(II) chloride (SnCl₂) can also be employed. wikipedia.orgcommonorganicchemistry.com

Other Reducing Agents: A variety of other reagents have been developed for this purpose. Thiourea dioxide in the presence of sodium hydroxide (B78521) has been reported as a green and practical method for reducing N-substituted-2-nitroanilines to their corresponding diamines with good yields. researchgate.net Sodium sulfide (B99878) or sodium hydrosulfite are also options, sometimes offering selectivity when multiple nitro groups are present. wikipedia.org

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, RT-50°C, Methanol (B129727)/Ethanol solvent | High yield, clean reaction, catalyst can be recycled. commonorganicchemistry.com | May reduce other functional groups (e.g., alkenes, alkynes); requires specialized pressure equipment. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Refluxing acid | Inexpensive, mild, high functional group tolerance. youtube.comcommonorganicchemistry.com | Requires stoichiometric amounts of metal, can involve acidic workup. google.com |

| SnCl₂ | HCl, RT or gentle heating | Mild conditions, good for sensitive substrates. | Tin waste products can be problematic to remove. wikipedia.org |

| Thiourea Dioxide | NaOH, aqueous solution | Environmentally friendly by-products, convenient separation. researchgate.net | Requires basic conditions which may not be suitable for all substrates. |

Substitution Reactions on the Aromatic Ring and Cyclopropyl (B3062369) Moiety

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. wikipedia.org The N-cyclopropylamino group is a potent activating ortho-, para- director, while the methyl group is a weaker activating ortho-, para- director. byjus.com Conversely, the nitro group is a strong deactivating meta- director. youtube.com

The positions open for electrophilic aromatic substitution are C3, C4, and C5.

The C4 position is para to the strongly activating amino group and meta to the deactivating nitro group, making it a highly favored site for electrophilic attack.

The C5 position is meta to the amino group and ortho to the nitro group, making it strongly deactivated.

The C3 position is ortho to the amino group but also meta to the nitro group.

Therefore, electrophilic substitution reactions like halogenation or nitration are most likely to occur at the C4 position. However, the strongly acidic conditions required for nitration (HNO₃/H₂SO₄) can protonate the aniline (B41778) nitrogen, converting it into an anilinium ion (-NHR₂⁺). byjus.comyoutube.com This protonated group is strongly deactivating and meta-directing, which would significantly alter the reaction's outcome and potentially lead to substitution at the C5 position (meta to the anilinium and methyl groups). youtube.com

The cyclopropyl group itself can participate in chemical reactions, often behaving similarly to a double bond due to the strain and p-character of its C-C bonds. stackexchange.com It can act as an electron donor and stabilize adjacent positive charges. acs.org However, reactions involving electrophilic attack directly on the cyclopropyl ring are less common than ring-opening reactions, which typically require harsh conditions or specific catalytic activation. core.ac.uk

Functionalization of the Amine Nitrogen

The secondary amine in this compound is nucleophilic and can readily undergo N-alkylation or N-acylation.

N-Alkylation: This reaction involves treating the aniline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide by-product. This would result in the formation of a tertiary amine.

N-Acylation: This is a common and important reaction, often used to protect the amino group or modulate its reactivity. youtube.com The aniline can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form an amide. For example, reaction with acetyl chloride would yield N-acetyl-N-cyclopropyl-2-methyl-6-nitroaniline. This acylation converts the strongly activating amino group into a moderately activating amide group, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions and preventing protonation under acidic conditions. youtube.com

Cyclization Reactions Involving the Aniline Fragment

Following the reduction of the nitro group to form N¹-cyclopropyl-2-methylbenzene-1,6-diamine, the resulting ortho-diamine fragment is an ideal precursor for a variety of cyclization reactions to form fused heterocyclic systems. The most prominent application is the synthesis of substituted benzimidazoles, which are important structural motifs in medicinal chemistry. nih.govnih.gov

The Phillips condensation is a classic method involving the reaction of the ortho-diamine with a carboxylic acid under acidic conditions and heat. mdpi.com A more common and milder laboratory approach involves condensing the diamine with an aldehyde. rsc.org The reaction typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole (B57391) ring. nih.gov A wide range of catalysts, including ammonium (B1175870) chloride, magnesium chloride, and various Brønsted or Lewis acids, can facilitate this transformation, often in high yields. nih.govrsc.org

Table 2: Examples of Benzimidazole Synthesis from an ortho-Diamine

| Reagent | Catalyst / Conditions | Product Type |

|---|---|---|

| Formic Acid (HCOOH) | Heat | 1-Cyclopropyl-7-methyl-1H-benzo[d]imidazole |

| Aromatic Aldehyde (Ar-CHO) | NH₄Cl, CHCl₃, room temp nih.gov | 2-Aryl-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole |

| Aliphatic Aldehyde (R-CHO) | Au/TiO₂, CHCl₃:MeOH, ambient temp nih.gov | 2-Alkyl-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole |

| Carboxylic Acid (R-COOH) | Strong acid (e.g., HCl), heat mdpi.com | 2-Alkyl/Aryl-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole |

This cyclization strategy provides a powerful route to novel, highly functionalized benzimidazole derivatives starting from this compound.

Environmental Fate and Degradation Pathways

Biodegradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which N-cyclopropyl-2-methyl-6-nitroaniline belongs, are known for their persistence in the environment. However, various microorganisms have evolved enzymatic machinery capable of transforming or completely mineralizing these substances. The biodegradation of this compound can be inferred by examining the microbial degradation of compounds with similar functional groups, namely the nitro group, the aniline (B41778) structure, and the N-cyclopropyl substituent.

While extensive research has been conducted on bacterial degradation of nitroaromatics, the role of yeast in these processes is also an area of active investigation. Yeast, such as Saccharomyces cerevisiae, possesses a range of metabolic capabilities that could contribute to the transformation of this compound.

One of the primary mechanisms for the microbial transformation of nitroaromatic compounds is the reduction of the nitro group. This process is often catalyzed by nitroreductases, enzymes that are found in various microorganisms, including some yeast species. These enzymes typically use NADH or NADPH as a source of reducing equivalents to convert the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This reduction is a critical initial step as it can decrease the toxicity of the compound and make the aromatic ring more susceptible to subsequent enzymatic attack.

Another potential degradation pathway in yeast is N-dealkylation. The N-cyclopropyl group could be cleaved from the aniline nitrogen. This type of reaction has been observed for other N-substituted anilines in various microbial systems. The cleavage of the cyclopropyl (B3062369) ring itself is also a possibility, although this is a more complex transformation.

It is important to note that the specific enzymes and metabolic pathways involved in the degradation of this compound by yeast have not been empirically determined. The mechanisms described here are based on the known metabolic activities of yeast towards other nitroaromatic and N-substituted compounds.

Interactive Data Table: Potential Yeast-Mediated Degradation Reactions for this compound

| Reaction Type | Enzyme Class (Hypothetical) | Initial Functional Group | Transformed Functional Group |

| Nitro Reduction | Nitroreductase | Nitro (-NO₂) | Amino (-NH₂) |

| N-Dealkylation | Cytochrome P450 monooxygenase | N-cyclopropylamino | Amino (-NH₂) |

| Ring Cleavage | Dioxygenase | Aromatic ring | Aliphatic intermediates |

Based on the known microbial degradation pathways of similar compounds, a hypothetical degradation pathway for this compound can be proposed, leading to the formation of several potential metabolites.

The initial step is likely the reduction of the nitro group to form N¹-cyclopropyl-2-methylbenzene-1,6-diamine . This is a common transformation for nitroaromatic compounds in microbial systems.

Alternatively, N-dealkylation could occur, leading to the formation of 2-methyl-6-nitroaniline (B18888) and cyclopropanone, which would likely be further metabolized.

Following the initial transformations, further degradation of the aromatic ring can occur. If the nitro group is reduced, the resulting diamine may be susceptible to ring cleavage by dioxygenase enzymes. This would result in the formation of aliphatic intermediates that can be channeled into central metabolic pathways.

If N-dealkylation occurs first, the resulting 2-methyl-6-nitroaniline could undergo nitro group reduction to form 2-methylbenzene-1,6-diamine . Subsequent degradation would then proceed via ring cleavage.

The table below summarizes the potential degradation metabolites of this compound based on analogous chemical transformations.

Interactive Data Table: Potential Degradation Metabolites of this compound

| Proposed Metabolite | Precursor | Transformation Type |

| N¹-cyclopropyl-2-methylbenzene-1,6-diamine | This compound | Nitro Reduction |

| 2-methyl-6-nitroaniline | This compound | N-Dealkylation |

| 2-methylbenzene-1,6-diamine | 2-methyl-6-nitroaniline | Nitro Reduction |

| Aliphatic Intermediates | Aromatic diamines | Ring Cleavage |

Photodegradation Mechanisms of Substituted Anilines

In addition to microbial activity, photodegradation can be a significant abiotic process contributing to the transformation of substituted anilines in the environment. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.

The photodegradation of anilines can proceed through several mechanisms, including photo-oxidation and photosubstitution. The presence of a nitro group, which is an electron-withdrawing group, can influence the photochemical reactivity of the aniline ring.

One likely photodegradation pathway involves the reaction with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The methyl and cyclopropyl substituents on the this compound molecule may also be susceptible to attack by hydroxyl radicals.

Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is also possible. This could involve the cleavage of the N-cyclopropyl bond or transformations involving the nitro group. The specific products of photodegradation would depend on the environmental conditions, such as the presence of photosensitizers and the wavelength of the incident light.

Applications in Advanced Materials Science and Synthetic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The primary documented application of N-cyclopropyl-2-methyl-6-nitroaniline is its role as a key intermediate in the synthesis of more complex heterocyclic compounds. Specifically, it serves as a building block in the creation of novel 4-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives. google.com These derivatives have been synthesized and investigated for their potential as antiviral agents, particularly against the respiratory syncytial virus (RSV). google.comgoogleapis.com

The synthesis of this compound for this purpose involves the reaction of 2-chloro-1-methyl-3-nitrobenzene with cyclopropylamine (B47189). google.com This reaction is typically carried out under elevated temperatures in a sealed tube. googleapis.com The resulting this compound is then used in subsequent steps to construct the benzimidazolone core structure of the target antiviral compounds. google.comgoogleapis.com The presence of the cyclopropyl (B3062369) and nitro groups on the aniline (B41778) ring is crucial for the further chemical transformations and the ultimate biological activity of the final products.

Table 1: Synthesis of this compound as a Synthetic Intermediate

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

Development of Polymers and Dyes

A comprehensive review of scientific literature and patent databases does not yield specific examples of this compound being utilized in the development of polymers or dyes. While aniline and its derivatives are foundational in the synthesis of various polymers (such as polyaniline) and a wide array of dyes (including azo dyes), the specific application of this particular substituted aniline is not documented. The unique combination of substituents may offer potential for creating materials with specific electronic or optical properties, but this remains an unexplored area of research.

Investigation for Nonlinear Optical (NLO) Materials

There is currently no direct research available that investigates the nonlinear optical (NLO) properties of this compound. Nitroaniline derivatives are a well-known class of organic NLO materials, owing to the strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, which creates a significant intramolecular charge-transfer system. However, the specific impact of the N-cyclopropyl and 2-methyl substituents on the second-order NLO response of this molecule has not been reported. Theoretical and experimental studies would be required to determine its potential for applications in this field.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-2-methyl-6-nitroaniline, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves nitration of substituted aniline precursors. For example, nitration of 2-methylaniline derivatives at the para position (relative to the amino group) can yield 2-methyl-6-nitroaniline intermediates. The cyclopropyl group is introduced via nucleophilic substitution or alkylation using cyclopropyl halides under basic conditions (e.g., NaH in DMF). Regioselectivity is influenced by steric and electronic factors: electron-donating groups (e.g., methyl) direct nitration to the meta or para positions, while bulky substituents (e.g., cyclopropyl) may hinder certain reaction pathways. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare peaks with computational predictions (e.g., DFT calculations) or analogous compounds. The cyclopropyl group shows distinct proton splitting (e.g., δ 0.5–1.5 ppm for cyclopropyl protons).

- IR Spectroscopy : Confirm nitro (─NO₂) stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and amine (─NH) vibrations (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns against databases like NIST Chemistry WebBook .

Q. What solvents are suitable for solubility studies of this compound, and how can matrix effects be minimized in analytical workflows?

- Methodological Answer : Based on nitroaniline analogs, polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) are effective. For HPLC analysis, prepare stock solutions in methanol or acetonitrile and dilute with mobile-phase-compatible solvents. Matrix effects in LC-MS can be mitigated using isotope-labeled internal standards or matrix-matched calibration curves .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Nitroaromatic compounds are sensitive to light and heat. Store in amber vials at –20°C under inert gas (argon or nitrogen). Monitor degradation via periodic HPLC analysis (C18 column, UV detection at 254 nm). Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Q. How can impurities or byproducts from synthesis be identified and quantified?

- Methodological Answer : Use HPLC-DAD or UPLC-QTOF-MS to detect impurities. Compare retention times and mass spectra with synthetic intermediates (e.g., unreacted cyclopropyl precursors). Quantify using external standards or area normalization. For trace analysis, employ solid-phase extraction (SPE) to concentrate samples .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and methyl groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The cyclopropyl group is electron-withdrawing via conjugation, while the methyl group is electron-donating. Computational modeling (e.g., Hammett σ constants) predicts directing effects in further functionalization. Experimental validation: Perform bromination or sulfonation and analyze product distribution via GC-MS. Meta/para ratios reflect substituent electronic contributions .

Q. What mechanistic insights explain contradictory data in nitro reduction studies of similar nitroanilines?

- Methodological Answer : Discrepancies in reduction products (e.g., amine vs. hydroxylamine) arise from varying catalysts (e.g., Pt/C vs. Raney Ni) or solvent systems (aqueous vs. ethanolic HCl). Use cyclic voltammetry to map redox potentials and identify intermediates. Control proton availability (pH) to favor specific pathways .

Q. How can the compound’s photostability be evaluated under simulated environmental conditions?

- Methodological Answer : Expose solutions (in water/acetonitrile) to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation kinetics via UV-Vis spectroscopy and identify photoproducts using LC-HRMS. Compare quantum yields with structurally similar nitroaromatics to assess relative stability .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction analysis?

- Methodological Answer : Recrystallize from solvent pairs (e.g., ethanol/water) using slow evaporation. For stubborn oils, employ vapor diffusion (ether into dichloromethane). If crystallization fails, use powder XRD paired with Rietveld refinement to infer crystal packing .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for binding studies?

- Methodological Answer :

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proteins (e.g., cytochrome P450 enzymes). For DNA interaction studies, employ fluorescence quenching assays with ethidium bromide-stained DNA. Molecular docking simulations (AutoDock Vina) can predict binding modes .

Data Contradiction Analysis

- Example : Discrepancies in reported solubility data may arise from solvent purity, temperature fluctuations (±2°C), or undetected polymorphs. Validate via controlled replicates and differential scanning calorimetry (DSC) to rule out polymorphic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.